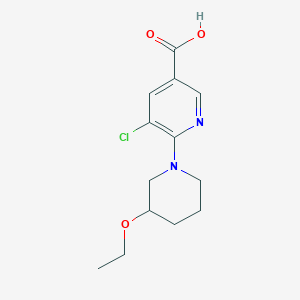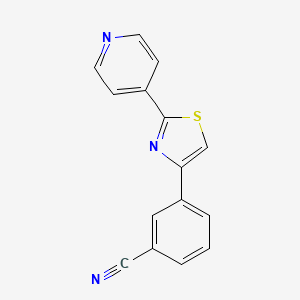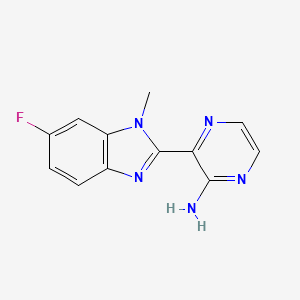![molecular formula C14H26N2O2 B7560351 N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. However, CPP-115 has been found to have a different mechanism of action and may have broader therapeutic applications.
Mécanisme D'action
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, this compound can reduce the risk of seizures and have a calming effect.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. This compound has also been found to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has a number of advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in high yields with high purity. This compound has also been found to be stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, this compound has been found to have some toxicity in animal studies, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide. One area of research is the potential therapeutic applications of the compound in the treatment of addiction, depression, and anxiety. This compound has been found to increase the levels of dopamine in the brain, which may have a positive effect on these conditions. Another area of research is the development of new and more effective inhibitors of GABA aminotransferase. This compound is a potent inhibitor of this enzyme, but there may be other compounds that are even more effective. Finally, there is a need for further research on the toxicity of this compound and its potential side effects. While the compound has shown promise in animal studies, more research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide can be synthesized using a modified version of the vigabatrin synthesis method. The synthesis involves the reaction of cyclohexanone with 3-aminomethylpyrrolidine, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, anxiety, and epilepsy. The compound has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which plays a key role in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(16-8-7-12(9-16)10-17)14(18)15-13-5-3-2-4-6-13/h11-13,17H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMWXDXEWUJNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)





![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
